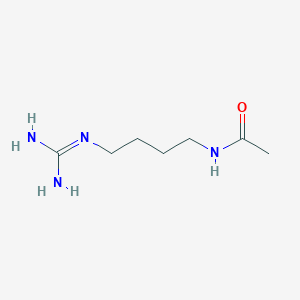
Acetylagmatine
概要
説明
準備方法
N-アセチルアグマチン (酢酸塩) は、アグマチンの酵素的アセチル化によって合成することができます . このプロセスは、一般的に分解段階と考えられており、モノアセチル化ポリアミンは尿中に検出されます . 合成経路には、アグマチンN-アセチルトランスフェラーゼによって触媒されるアセチルCoAとアグマチンを使用します .
化学反応解析
N-アセチルアグマチン (酢酸塩) は、次のようなさまざまな化学反応を起こします。
これらの反応に使用される一般的な試薬には、ジアミンオキシダーゼ、アルデヒドデヒドロゲナーゼ、およびアグマチナ―ゼが含まれます . これらの反応から生成される主な生成物には、グアニジノブチル酸とプトレシンが含まれます .
科学研究への応用
N-アセチルアグマチン (酢酸塩) は、いくつかの科学研究に応用されています。
化学反応の分析
N-Acetylagmatine (acetate salt) undergoes various chemical reactions, including:
Oxidation: It can be converted to guanidinobutyric acid by diamine oxidase and aldehyde dehydrogenase.
Reduction: The compound can be reduced to putrescine by agmatinase.
Common reagents used in these reactions include diamine oxidase, aldehyde dehydrogenase, and agmatinase . Major products formed from these reactions include guanidinobutyric acid and putrescine .
科学的研究の応用
N-Acetylagmatine (acetate salt) has several scientific research applications:
作用機序
類似化合物との比較
N-アセチルアグマチン (酢酸塩) は、その特異的なアセチル化と調節作用のために、他の類似化合物とは異なります。類似化合物には、次のようなものがあります。
アグマチン: N-アセチルアグマチンの親化合物です.
プトレシン: N-アセチルアグマチンの還元生成物です.
グアニジノブチル酸: N-アセチルアグマチンの酸化生成物です.
N-アセチルアグマチン (酢酸塩) は、ジアミンオキシダーゼ活性を刺激する特定の役割と、潜在的な生理作用があることで際立っています .
特性
IUPAC Name |
N-[4-(diaminomethylideneamino)butyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACEDIUUMWDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331430 | |
| Record name | Acetylagmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3031-89-8 | |
| Record name | Acetylagmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















